1-(2-クロロベンジル)-1H-インドール-2,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

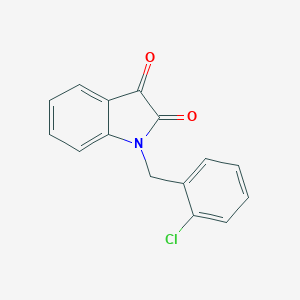

1-(2-chlorobenzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C15H10ClNO2 and its molecular weight is 271.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-chlorobenzyl)-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品: 抗菌剤

1-(2-クロロベンジル)-1H-インドール-2,3-ジオン: は、1-デオキシ-D-キシロース-5-リン酸シンターゼ(DXS) の阻害剤として同定されています。この酵素はイソプレノイド生合成の非メバロネート経路において重要であり、これは抗菌薬開発の標的です。 この化合物は 1.0 μM の IC50 値を示し、Haemophilus influenzae の増殖を効果的に阻害し、抗菌剤としての可能性を示しています .

化学研究: 感覚刺激剤

化学研究では、2-クロロベンジル化合物の誘導体が、感覚刺激剤にさらされたマウスの正常な呼吸パターンにおける特徴的な変化を評価するために使用されてきました 。この応用は、化学物質への曝露が呼吸機能に及ぼす影響を理解する上で重要です。

有機合成: 中間体

2-クロロベンジル部分、1-(2-クロロベンジル)-1H-インドール-2,3-ジオン と密接に関連している2-クロロベンジル部分、は、さまざまな有機化学物質の合成における中間体として使用されます 。その反応性により、幅広い化学物質を作成することができ、これらはさらに医薬品や染料の開発に利用できます。

分析化学: 分光法アッセイ

この化合物の DXS を阻害する能力により、NADPH–乳酸脱水素酵素(LDH)を用いたこの酵素のアッセイのための便利な分光法が開発されました 。この応用は、酵素活性測定のために正確で効率的な方法を必要とする研究者にとって重要です。

神経科学: 神経学的影響の研究

クロロベンジル基を持つ化合物は、動物モデルにおける神経学的影響を研究するために使用されてきました 。この研究は、関連する化合物の潜在的な神経毒性についての洞察を提供し、それらの使用に関する安全ガイドラインを知らせることができます。

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The interaction often involves electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could involve various cellular processes, including those related to the biological activities mentioned above .

Result of Action

It is known that indole derivatives can have various biological effects, depending on their specific targets and the pathways they affect .

生物活性

1-(2-chlorobenzyl)-1H-indole-2,3-dione is a compound belonging to the indole-2,3-dione family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The compound features an indole core with a chlorobenzyl substituent, which is crucial for its biological activity. The synthesis of 1-(2-chlorobenzyl)-1H-indole-2,3-dione typically involves the reaction of isatin derivatives with appropriate halogenated benzyl groups under specific conditions to yield the desired product with high purity.

Biological Activity Overview

The biological activities of 1-(2-chlorobenzyl)-1H-indole-2,3-dione include:

- Anticancer Activity : This compound has shown promising results against various cancer cell lines.

- Antimicrobial Properties : It exhibits significant inhibitory effects against a range of microbial pathogens.

- Enzyme Inhibition : Particularly as an inhibitor of aldehyde dehydrogenases (ALDH), it demonstrates selective inhibition that may be useful in cancer therapy.

Anticancer Activity

Research indicates that 1-(2-chlorobenzyl)-1H-indole-2,3-dione possesses notable anticancer properties. A study reported moderate to potent antiproliferative effects against several cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.5 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial and fungal strains. Its activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

| Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Enzyme Inhibition

A significant aspect of its biological activity is its role as an inhibitor of aldehyde dehydrogenases (ALDH). The compound selectively inhibits ALDH1A1 and ALDH3A1, which are implicated in cancer metabolism. Kinetic studies have shown that 1-(2-chlorobenzyl)-1H-indole-2,3-dione binds competitively to these enzymes.

Table: Kinetic Parameters for ALDH Inhibition

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| ALDH1A1 | 5.0 | Competitive |

| ALDH3A1 | 3.5 | Competitive |

Case Studies

Several case studies have documented the effectiveness of 1-(2-chlorobenzyl)-1H-indole-2,3-dione in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in both HeLa and A549 cells.

- Antimicrobial Efficacy : Another study highlighted its effectiveness against drug-resistant strains of bacteria, suggesting potential for therapeutic use in infections where conventional antibiotics fail.

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOAQYBGXKBALO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364500 |

Source

|

| Record name | 1-(2-chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306279-75-4 |

Source

|

| Record name | 1-(2-chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。